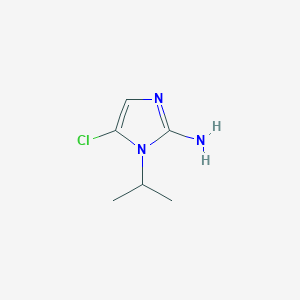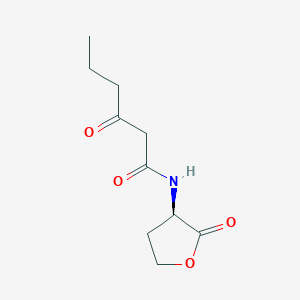
(R)-3-Oxo-N-(2-oxotetrahydrofuran-3-yl)hexanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3-Oxo-N-(2-oxotetrahydrofuran-3-yl)hexanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a hexanamide backbone and a tetrahydrofuran ring, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Oxo-N-(2-oxotetrahydrofuran-3-yl)hexanamide typically involves multi-step organic reactions. One common method starts with the preparation of the hexanamide backbone, followed by the introduction of the tetrahydrofuran ring. Key steps may include:
Formation of the Hexanamide Backbone: This can be achieved through the reaction of hexanoic acid with an appropriate amine under dehydrating conditions to form the amide bond.
Introduction of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be introduced via a cyclization reaction, often involving the use of a diol and an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of ®-3-Oxo-N-(2-oxotetrahydrofuran-3-yl)hexanamide would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
®-3-Oxo-N-(2-oxotetrahydrofuran-3-yl)hexanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo groups to hydroxyl groups, altering the compound’s properties.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-3-Oxo-N-(2-oxotetrahydrofuran-3-yl)hexanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
Biologically, this compound can be used in the study of enzyme interactions and metabolic pathways. Its structural features make it a suitable candidate for probing the activity of specific enzymes.
Medicine
In medicine, ®-3-Oxo-N-(2-oxotetrahydrofuran-3-yl)hexanamide may have potential as a pharmaceutical intermediate. Its ability to interact with biological molecules could lead to the development of new drugs or therapeutic agents.
Industry
Industrially, this compound can be utilized in the production of specialty chemicals and materials. Its reactivity and functional groups make it valuable for creating polymers, coatings, and other advanced materials.
Mecanismo De Acción
The mechanism by which ®-3-Oxo-N-(2-oxotetrahydrofuran-3-yl)hexanamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s oxo and amide groups can form hydrogen bonds and other interactions with these targets, influencing their activity and function. Pathways involved may include metabolic processes and signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
- ®-3-Oxo-N-(2-oxotetrahydrofuran-3-yl)pentanamide
- ®-3-Oxo-N-(2-oxotetrahydrofuran-3-yl)butanamide
Uniqueness
Compared to similar compounds, ®-3-Oxo-N-(2-oxotetrahydrofuran-3-yl)hexanamide stands out due to its longer hexanamide chain, which can influence its reactivity and interactions with other molecules. This structural difference can lead to unique properties and applications, making it a valuable compound for research and industrial use.
Propiedades
Fórmula molecular |
C10H15NO4 |
|---|---|
Peso molecular |
213.23 g/mol |
Nombre IUPAC |
3-oxo-N-[(3R)-2-oxooxolan-3-yl]hexanamide |
InChI |
InChI=1S/C10H15NO4/c1-2-3-7(12)6-9(13)11-8-4-5-15-10(8)14/h8H,2-6H2,1H3,(H,11,13)/t8-/m1/s1 |
Clave InChI |
YRYOXRMDHALAFL-MRVPVSSYSA-N |
SMILES isomérico |
CCCC(=O)CC(=O)N[C@@H]1CCOC1=O |
SMILES canónico |
CCCC(=O)CC(=O)NC1CCOC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


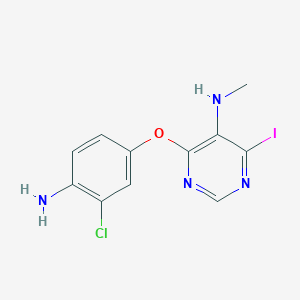




![N-(2-Sulfanylethyl)-2-[(2-sulfanylethyl)sulfanyl]acetamide](/img/structure/B12923366.png)


![4-[(Phenylsulfanyl)methyl]hexahydro-2H-cyclopenta[b]furan-2,5-diol](/img/structure/B12923387.png)
![N,N-Bis{[3,4,5-tris(decyloxy)phenyl]methyl}pyridin-4-amine](/img/structure/B12923388.png)
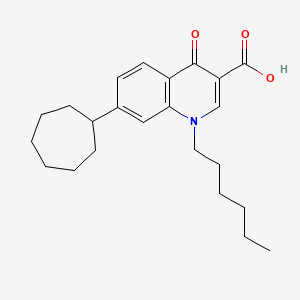
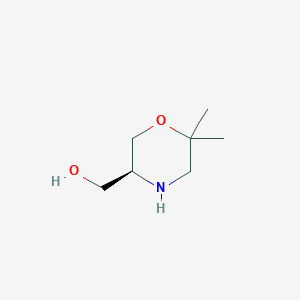
![8-Fluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12923397.png)
